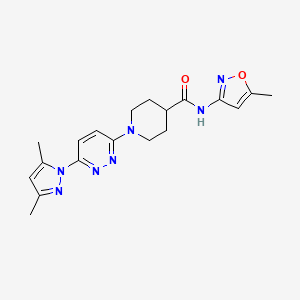![molecular formula C24H24N2O3 B2889162 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide CAS No. 1396872-84-6](/img/structure/B2889162.png)
N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide are currently unknown. This compound belongs to the class of oxalamides , which are prevalent in many biologically active molecules and pharmaceuticals . .
Mode of Action
Oxalamides are synthesized by acceptorless dehydrogenative coupling of ethylene glycol with amines, generating h2, homogeneously catalyzed by a ruthenium pincer complex . The reverse hydrogenation reaction is also accomplished using the same catalyst .
Biochemical Pathways
Oxalamides are prevalent in many biologically active molecules and pharmaceuticals , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
Pharmacokinetics is defined by how a compound is absorbed, distributed, metabolized, and excreted (ADME), whereas pharmacodynamics measures the ability of a drug to interact with the intended target, leading to a specific effect within the body .
Result of Action
Some novel n,n-di-oxalamide derivatives have shown good antibacterial activities against gram-negative organism escherichia coli and gram-positive organisms staphylococcus aureus and bacillus subtilus .
Análisis Bioquímico
Biochemical Properties
The role of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide in biochemical reactions is intriguing. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds.
Cellular Effects
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide is complex . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide within cells and tissues is a complex process . It interacts with various transporters or binding proteins, and can affect its localization or accumulation.
Subcellular Localization
The subcellular localization of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide and its effects on activity or function are of great interest . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-7-6-10-21(15-17)26-23(28)22(27)25-16-24(2,29)20-13-11-19(12-14-20)18-8-4-3-5-9-18/h3-15,29H,16H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRXCRVMZZMDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
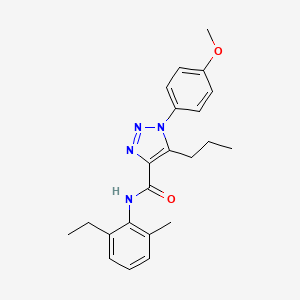
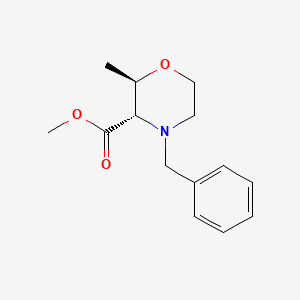


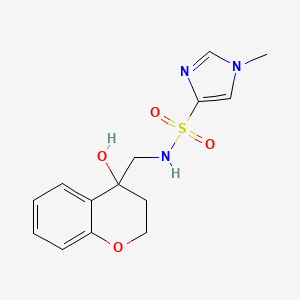
![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2889090.png)
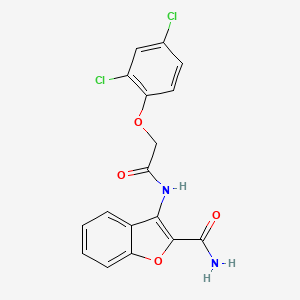
![2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE](/img/structure/B2889093.png)
![4-butoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2889094.png)
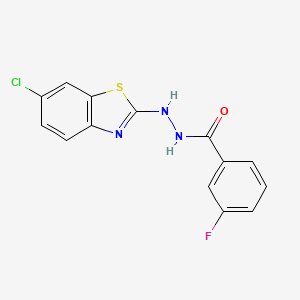
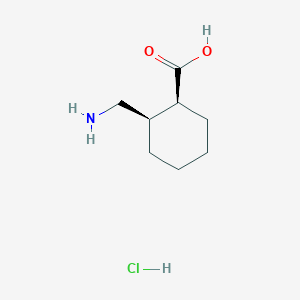
![N-[5-(diethylamino)pentan-2-yl]-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2889098.png)
![2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2889101.png)
